4-Ethoxy-3-iodo-5-nitrobenzoic acid
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Overview
Description
4-Ethoxy-3-iodo-5-nitrobenzoic acid is a multifaceted organic compound characterized by its unique structural features, including an ethoxy group, an iodine atom, and a nitro group attached to a benzoic acid core. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-iodo-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives to introduce the nitro group. Subsequent halogenation and etherification steps are employed to incorporate the iodine and ethoxy groups, respectively. The reaction conditions for these steps often require careful control of temperature, solvent choice, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-iodo-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as iodide ions (I⁻) or other halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
4-Ethoxy-3-iodo-5-nitrobenzoic acid finds applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-3-iodo-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Iodobenzoic acid
5-Nitrobenzoic acid
4-Ethoxybenzoic acid
3-Iodo-5-nitrobenzoic acid
Properties
IUPAC Name |
4-ethoxy-3-iodo-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO5/c1-2-16-8-6(10)3-5(9(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISXOPPFOFVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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